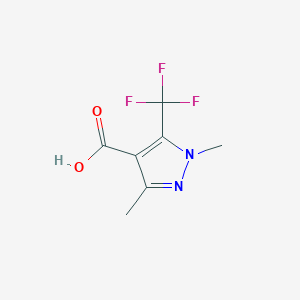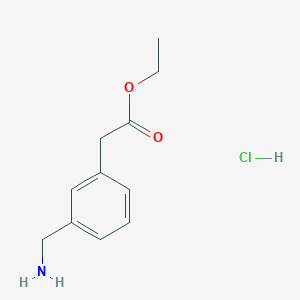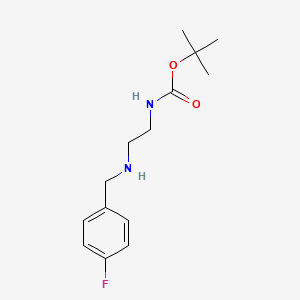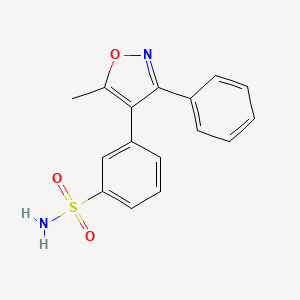![molecular formula C10H11NO3 B1454930 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 933254-03-6](/img/structure/B1454930.png)
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
“2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound . It is a yellowish solid .
Synthesis Analysis
The compound has been synthesized through a two-step synthetic protocol . The yield was 56.6 mg (86%) . The purification of the crude product was done by flash column chromatography method over silica gel using Hexane/ethyl acetate (9:1) as an eluent .Molecular Structure Analysis
The structure of the compound was established by interpretation of 1 H NMR, 13 C NMR and Mass spectral data recorded after purification . The molecular formula is C10H9NO4 .Physical And Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 178-180°C . The FT-IR (KBr, νmax/cm −1) values are 3434, 1764, 1628, 1594, 1018 .Scientific Research Applications
Synthesis and Antibacterial Activity
One of the primary applications of derivatives of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is in the synthesis of compounds with significant antibacterial properties. For instance, Kadian et al. (2012) synthesized a series of 1,4-Benzoxazine analogues, including variants of the aforementioned compound, and evaluated their antibacterial activity against several bacterial strains. The study found that certain derivatives exhibited good activity against K. pneumoniae and E. faecalis, while others showed moderate activity against E. coli, S. aureus, and other bacteria (Kadian, Maste, & Bhat, 2012).
Cardiovascular and Anti-thrombotic Applications
Derivatives of this compound have been explored for their potential in cardiovascular treatment, specifically as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. Ohno et al. (2006) developed a series of these derivatives, showing promise in anti-thrombotic applications without inducing hypotensive side effects, marking a significant step towards novel cardiovascular therapies (Ohno et al., 2006).
Innovative Synthesis Techniques
Research has also focused on innovative synthesis methods for this compound derivatives. A study by 詹淑婷 (2012) outlined a new approach using 2-aminophenol as a starting material, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This work contributes to the broader understanding and accessibility of these compounds for further biological and pharmacological studies (詹淑婷, 2012).
Antimicrobial and Antioxidant Properties
Further research into benzoxazine derivatives has identified them as potential candidates for antimicrobial and antioxidant applications. For example, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating significant in vitro antimicrobial and antioxidant activities. These findings highlight the versatile potential of this compound derivatives in developing new therapeutic agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with human DNA topoisomerase I, inhibiting its activity . It has been found to exhibit both catalytic inhibitory activity and potential poisoning effects on the enzyme .
Pharmacokinetics
The compound’s molecular formula is c10h9no4 , suggesting that it is relatively small and may be well-absorbed and distributed in the body
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as protoporphyrinogen oxidase, which is involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, causing oxidative stress and cell death. Additionally, this compound interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound can modulate immune responses by affecting the production of cytokines and other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For example, its interaction with protoporphyrinogen oxidase leads to enzyme inhibition and subsequent accumulation of protoporphyrin IX . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels, altering cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active and passive transport mechanisms, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNXWOCCYEHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



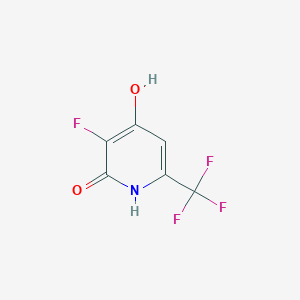
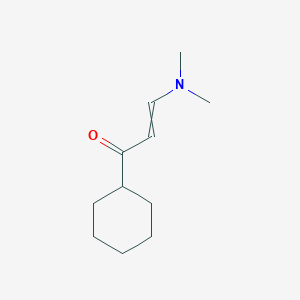
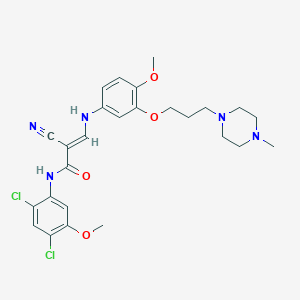
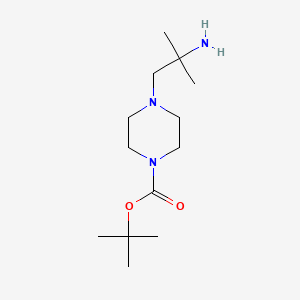
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)



